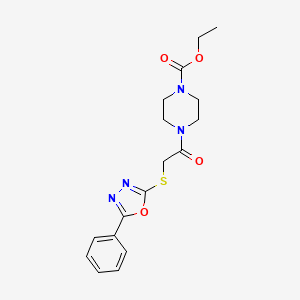

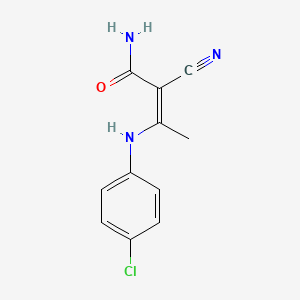

![molecular formula C15H20N4O2 B2962492 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea CAS No. 899985-30-9](/img/structure/B2962492.png)

1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Phthalazinone is a heterocyclic compound that consists of a phthalazine core, which is a two nitrogen atom containing ring, fused to a ketone functional group . It’s a key intermediate in the synthesis of various compounds with high pharmacological properties .

Synthesis Analysis

The synthesis of phthalazinone derivatives often involves reactions with carbon electrophiles such as acid chlorides, acetylacetone, ethyl acetoacetate, and aromatic aldehydes . The hydrazide derivative reacted with acetophenone which in turn underwent Vielsmeier–Haack reaction .Molecular Structure Analysis

The molecular structure of a phthalazinone derivative like (4-OXO-3H-PHTHALAZIN-1-YL)ACETIC ACID has a molecular formula of C10H8N2O3 .Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions. For instance, the acetohydrazide derivative can react with carbon electrophiles to give some interesting heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives can vary. For example, (4-OXO-3H-PHTHALAZIN-1-YL)ACETIC ACID has an average mass of 204.182 Da and a monoisotopic mass of 204.053497 Da .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Research into derivatives of phthalazin-1(2H)-one, closely related to the core structure of 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea, has demonstrated significant antimicrobial activities. For instance, a study by Sridhara et al. (2010) synthesized 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl]phthalazin-1(2H)-one derivatives, which exhibited antimicrobial properties against various bacterial and fungal strains, highlighting the potential of phthalazin-1(2H)-one derivatives in antimicrobial drug development Sridhara et al., 2010.

Heterocyclic Chemistry and Synthetic Methodology

The chemistry of this compound derivatives is central to the development of novel heterocyclic compounds with potential biological activities. François-Endelmond et al. (2010) developed a phosphine-mediated method for constructing 1,4-oxazepines and 1,3-oxazines, showcasing the versatility of phthalazin-1(2H)-one derivatives in synthesizing biologically active heterocycles François-Endelmond et al., 2010.

Antimicrobial and Fluorescence Characteristics

Another study by Önkol et al. (2008) reported on the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives starting from phthalazin-1(2H)-one, demonstrating their antimicrobial properties against bacteria and fungi. This research further substantiates the potential of phthalazin-1(2H)-one derivatives in medicinal chemistry, particularly in developing antimicrobial agents Önkol et al., 2008.

Synthetic Applications in Organic Chemistry

Salehi et al. (2012) utilized a one-pot multicomponent reaction to synthesize triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives. This work highlights innovative approaches in organic synthesis, leveraging the structural complexity of phthalazin-1(2H)-one derivatives for constructing complex molecules with potential for further functionalization and study Salehi et al., 2012.

Wirkmechanismus

Target of Action

Similar phthalazinone derivatives have been reported to inhibit key enzymes involved in cell cycle and cellular proliferation . For instance, Bromodomain-containing protein 4 (BRD4) has been identified as a target for some phthalazinone derivatives .

Mode of Action

It is known that phthalazinone derivatives can interact with their targets and influence gene transcription, cell cycle regulation, and apoptosis .

Biochemical Pathways

Similar phthalazinone derivatives have been reported to affect pathways related to cell cycle progression and apoptosis .

Result of Action

Similar phthalazinone derivatives have shown significant anti-proliferative activity against certain cancer cell lines .

Safety and Hazards

Zukünftige Richtungen

Phthalazinone derivatives have been found to have a wide range of pharmacological properties, making them a promising area for future research . They have potential applications in clinical medicine due to their pronounced antihypertensive properties, cardiotonic, anticonvulsant, antidiabetic, antithrombotic, antimicrobial, vasorelexant, antipyretic, analgesic, antitumor, and cytotoxic activities .

Eigenschaften

IUPAC Name |

1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-pentan-3-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-3-10(4-2)17-15(21)16-9-13-11-7-5-6-8-12(11)14(20)19-18-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,20)(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLZGQBRJQXFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-difluorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2962409.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)

![3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B2962419.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2962422.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylcyclohexanamine](/img/structure/B2962424.png)

![N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2962425.png)

![5-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2962429.png)